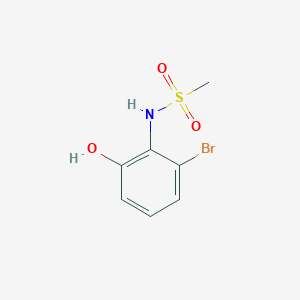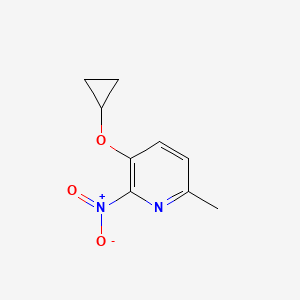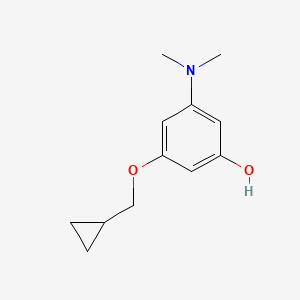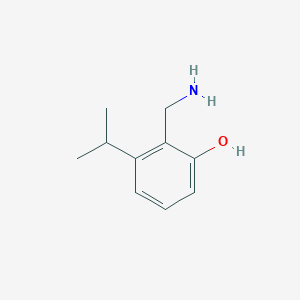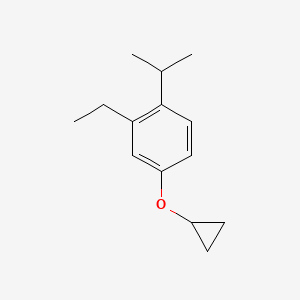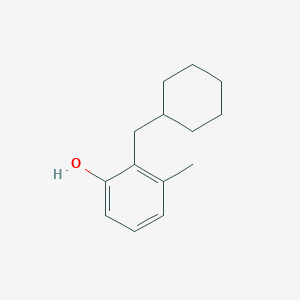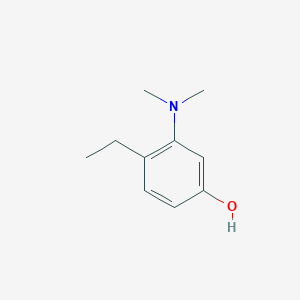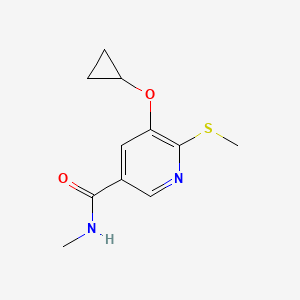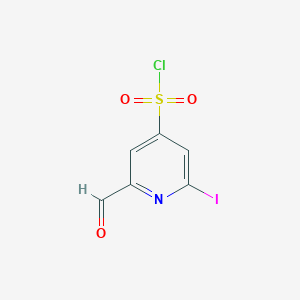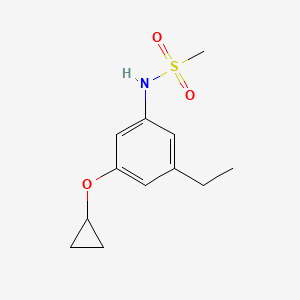
N-(6-Bromopyridin-3-YL)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N-(pyridin-2-yl)pyridin-3-amine is a heterocyclic compound that contains a bromine atom and two pyridine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromine atom and the pyridine rings makes it a versatile building block for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(pyridin-2-yl)pyridin-3-amine typically involves the reaction of 2-aminopyridine with a brominated pyridine derivative. One common method is the reaction of 2-aminopyridine with 3-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of 6-Bromo-N-(pyridin-2-yl)pyridin-3-amine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-(pyridin-2-yl)pyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The pyridine rings can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction to form new carbon-carbon bonds.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the pyridine rings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.
Scientific Research Applications
6-Bromo-N-(pyridin-2-yl)pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It can be used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Bromo-N-(pyridin-2-yl)pyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine atom and the pyridine rings allows for specific interactions with these targets, leading to the modulation of their activity. The exact pathways involved can vary depending on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-bromopyridine: A related compound with similar structural features but different reactivity and applications.
3-Bromoimidazo[1,2-a]pyridine: Another compound with a bromine atom and a pyridine ring, used in different synthetic and medicinal applications.
N-(Pyridin-2-yl)amides: Compounds with similar pyridine-based structures but different functional groups.
Uniqueness
6-Bromo-N-(pyridin-2-yl)pyridin-3-amine is unique due to the presence of two pyridine rings and a bromine atom, which confer specific reactivity and potential biological activities. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C10H8BrN3 |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
6-bromo-N-pyridin-2-ylpyridin-3-amine |
InChI |
InChI=1S/C10H8BrN3/c11-9-5-4-8(7-13-9)14-10-3-1-2-6-12-10/h1-7H,(H,12,14) |
InChI Key |
YRADNWSMVQQXGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CN=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




